Erucylphosphocholine

Description

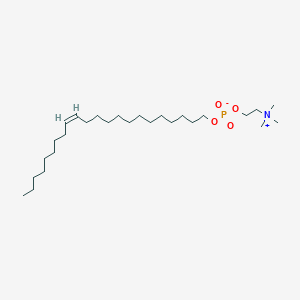

Erucylphosphocholine (ErPC) is a synthetic alkylphosphocholine (APC) derivative with a 22-carbon chain and a cis-double bond at the ω-9 position . This structural modification distinguishes it from earlier APCs like miltefosine (hexadecylphosphocholine) and edelfosine (ET-18-OCH3). ErPC exhibits potent antineoplastic activity by disrupting lipid rafts, altering membrane fluidity, and inducing apoptosis in cancer cells . Preclinical studies highlight its efficacy against glioblastoma, colorectal cancer, and leukemia, with mechanisms involving mitochondrial permeability transition, caspase activation, and inhibition of pro-survival kinases like Akt . Unlike older APCs, ErPC is suitable for intravenous (IV) administration due to reduced hemolytic toxicity, attributed to its lamellar (non-micellar) aggregation in aqueous solutions .

Properties

CAS No. |

143317-74-2 |

|---|---|

Molecular Formula |

C27H56NO4P |

Molecular Weight |

489.7 g/mol |

IUPAC Name |

[(Z)-docos-13-enyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C27H56NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-31-33(29,30)32-27-25-28(2,3)4/h12-13H,5-11,14-27H2,1-4H3/b13-12- |

InChI Key |

KCRSJPCXPQESIU-SEYXRHQNSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Synonyms |

EPC erucylphosphocholine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

ErPC belongs to the alkylphosphocholine family, which includes:

Efficacy in Preclinical Models

Cytotoxicity :

- ErPC showed lower LC50 values (29–36 µM) in human glioblastoma cells (A172, T98G) compared to miltefosine (LC50 > 50 µM) .

- In rat C6 glioma cells, ErPC was more potent than miltefosine and comparable to edelfosine .

- Against Schistosoma mansoni, edelfosine (20 µM) outperformed ErPC (80 µM required for 100% mortality) .

Radiosensitization :

Pharmacokinetics and Biodistribution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.